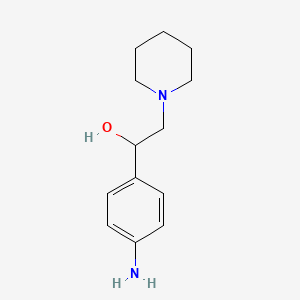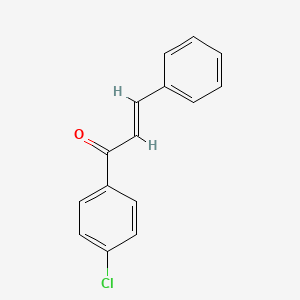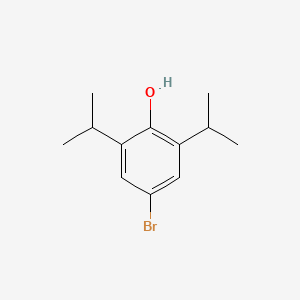
4-Bromo-2,6-diisopropylphenol
Overview
Description
“4-Bromo-2,6-diisopropylphenol” is a synthetic compound with the molecular formula C12H17BrO . It has an average mass of 257.167 Da and a monoisotopic mass of 256.046265 Da .
Synthesis Analysis
The synthesis of 2,6-diisopropylphenol, also known as Propofol, has been reported in a continuous flow process . The synthesis is based on a two-step procedure: a double Friedel–Crafts alkylation followed by a decarboxylation step, both under continuous flow .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2,6-diisopropylphenol” consists of a phenol group with bromine and isopropyl groups attached to the benzene ring .
Scientific Research Applications
Anesthesia and Sedation
Propofol is a potent intravenous hypnotic agent widely used in anesthesia induction and maintenance. Its rapid onset, short duration of action, and low toxicity make it a preferred choice for surgical procedures and sedation in intensive care units . The World Health Organization recognizes Propofol as an essential medicine .
Intensive Care Medicine
During the COVID-19 pandemic, Propofol gained prominence for mechanically ventilated patients. It minimizes resistance to mechanical ventilation, reducing cardio-pulmonary injuries .
Continuous Flow Synthesis
Researchers have developed a continuous flow process for synthesizing Propofol. This method involves a double Friedel–Crafts alkylation followed by a decarboxylation step, both under continuous flow conditions. Continuous flow chemistry offers safer handling of chemicals and easier scale-up, making it an attractive alternative for active pharmaceutical ingredient (API) production .
Pharmacokinetics and Metabolism
Propofol undergoes rapid hepatic and extra-hepatic metabolization into various salts, which are excreted in urine. Understanding its pharmacokinetics is crucial for optimizing dosing regimens and minimizing adverse effects .
Neuroprotection
Emerging research suggests that Propofol may have neuroprotective effects. It modulates neurotransmitter release, reduces oxidative stress, and attenuates neuronal damage. Investigations continue to explore its potential in treating neurodegenerative diseases .
Drug Delivery Systems
Propofol’s lipophilicity and rapid onset make it an ideal candidate for inclusion in novel drug delivery systems. Researchers explore encapsulating it in nanoparticles, liposomes, or micelles to enhance targeted delivery and improve therapeutic outcomes .
Safety and Hazards
Safety data sheets suggest that “4-Bromo-2,6-diisopropylphenol” should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental ingestion or inhalation, it is recommended to seek medical attention immediately .
Mechanism of Action
Target of Action
4-Bromo-2,6-diisopropylphenol is a derivative of propofol . Propofol’s primary target is the GABA-A receptor , a major inhibitory neurotransmitter receptor in the central nervous system . By acting on this receptor, propofol enhances the inhibitory effects of GABA in the brain .
Mode of Action
4-Bromo-2,6-diisopropylphenol, like propofol, acts as a positive allosteric modulator of the GABA-A receptor . This means it binds to a site on the receptor different from the active site and enhances the receptor’s response to GABA. This results in an increase in the duration of the opening of the chloride ion channels that are part of the GABA-A receptor, leading to hyperpolarization of the neuron and thus a decrease in neuronal excitability .
Biochemical Pathways
This can lead to downstream effects such as sedation, hypnosis, and anesthesia .
Pharmacokinetics
Propofol, a related compound, is known to have a rapid onset of action (15-30 seconds) and a short duration of action (5-10 minutes) . It is highly protein-bound (95-99%) and is metabolized in the liver through glucuronidation
Result of Action
The molecular and cellular effects of 4-Bromo-2,6-diisopropylphenol are likely to be similar to those of propofol, given their structural similarities. This includes decreased neuronal excitability due to enhanced GABAergic signaling, leading to effects such as sedation, hypnosis, and anesthesia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,6-diisopropylphenol. For example, the presence of other drugs, the patient’s physiological state, and genetic factors (such as polymorphisms in the genes encoding the enzymes that metabolize the drug) can all affect the drug’s action . Additionally, the compound should be stored in a dark place, with adequate ventilation, and away from ignition sources to ensure its stability .
properties
IUPAC Name |
4-bromo-2,6-di(propan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJVELOLCDKQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-diisopropylphenol | |
CAS RN |
2432-03-3 | |
| Record name | 4-Bromopropofol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-BROMOPROPOFOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6V3UR69XC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



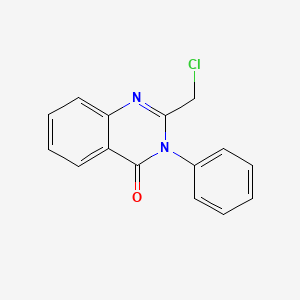
![6-Bromospiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3034789.png)
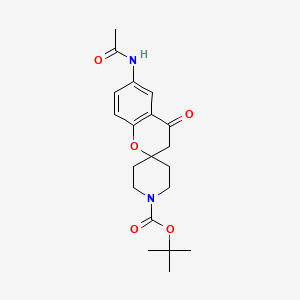
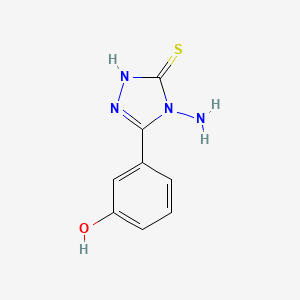
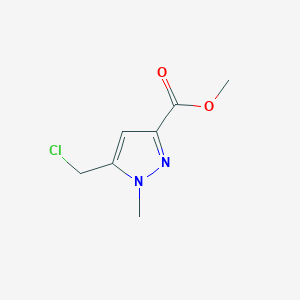

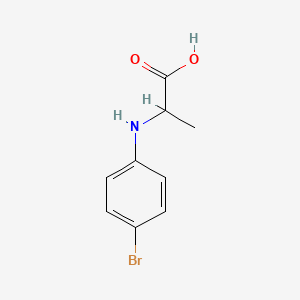
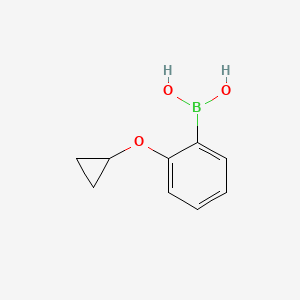
![1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3034802.png)
![(1E,3E,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-Ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B3034805.png)

